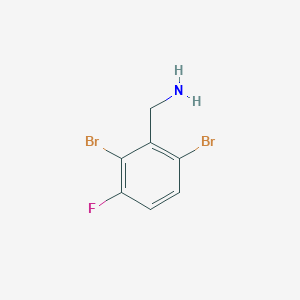

2,6-Dibromo-3-fluorobenzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromo-3-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKERRMQMLWBGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 2,6 Dibromo 3 Fluorobenzylamine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2,6-dibromo-3-fluorobenzylamine, the primary functional group for disconnection is the aminomethyl group (-CH₂NH₂). This group can be introduced through the reduction of a nitrile (-CN) or an aldehyde (-CHO), suggesting 2,6-dibromo-3-fluorobenzonitrile (B1410775) or 2,6-dibromo-3-fluorobenzaldehyde (B1410858) as key intermediates.

Another critical disconnection involves the halogen substituents. The bromine and fluorine atoms can be introduced at various stages of the synthesis. The order of these halogenation steps is crucial for achieving the correct regiochemistry due to the directing effects of the substituents already present on the aromatic ring.

A plausible retrosynthetic pathway is as follows:

Target: this compound

Disconnect C-N bond: 2,6-Dibromo-3-fluorobenzaldehyde or 2,6-Dibromo-3-fluorobenzonitrile

Disconnect C-Br bonds: 3-Fluorobenzaldehyde or 3-Fluorobenzonitrile

Disconnect C-F bond: A suitable benzene (B151609) derivative

This analysis highlights the importance of selecting an appropriate starting material and a logical sequence of reactions to install the functional groups and halogen atoms in the desired positions.

Precursor Identification and Selection Strategies for Dibromo-fluorobenzylamine Scaffolds

The choice of starting material is pivotal for the successful synthesis of this compound. An ideal precursor should be readily available and possess functional groups that facilitate the subsequent transformations.

Table 1: Potential Precursors and their Synthetic Utility

| Precursor | Rationale for Selection | Potential Challenges |

| 3-Fluorobenzylamine (B89504) sigmaaldrich.com | The fluorine and aminomethyl groups are already in the desired relative positions. sigmaaldrich.com | Direct bromination might not be regioselective, leading to a mixture of isomers. |

| 3-Fluorotoluene (B1676563) | The fluorine and methyl groups can be precursors to the required functionalities. | Requires multiple steps to introduce the bromine atoms and convert the methyl group to an aminomethyl group. |

| 2,6-Dibromotoluene | The bromine atoms are correctly positioned. | Introduction of the fluorine atom at the 3-position can be difficult and may require specialized fluorination reagents. |

| 3,6-Dibromo-2-fluorobenzaldehyde (B1284285) sigmaaldrich.combldpharm.com | A direct precursor that only requires amination. sigmaaldrich.combldpharm.com | Availability and cost of this specific aldehyde may be a concern. sigmaaldrich.combldpharm.com |

The selection of the most suitable precursor will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For a laboratory-scale synthesis, starting from a more advanced intermediate like 3,6-dibromo-2-fluorobenzaldehyde might be the most efficient route. sigmaaldrich.combldpharm.com

Direct and Indirect Halogenation Approaches for Benzylamine (B48309) Derivatives

The introduction of halogen atoms onto the aromatic ring is a key part of the synthesis. The timing and method of halogenation are critical for achieving the desired 2,6-dibromo-3-fluoro substitution pattern.

Regioselective Bromination of Fluorobenzylamine Precursors

If starting with a precursor like 3-fluorobenzylamine, regioselective bromination is necessary to install the bromine atoms at the 2 and 6 positions. sigmaaldrich.com The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group and an ortho-, para-director. Therefore, direct bromination of 3-fluorobenzylamine would likely lead to a mixture of products.

To achieve the desired regioselectivity, it is often necessary to protect the amino group, for instance, as an acetamide. The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can help control the bromination. The bulky nature of the protected amino group can also sterically hinder bromination at the adjacent positions.

Another strategy involves the use of specific brominating agents and reaction conditions that favor the desired isomer. For example, using N-bromosuccinimide (NBS) in a suitable solvent can sometimes provide better regioselectivity than using elemental bromine. Enzymatic halogenation using flavin-dependent halogenases is an emerging technique that can offer high regioselectivity, though its application to this specific substrate would require further research. nih.gov

Controlled Fluorination Techniques for Aromatic Systems

Introducing a fluorine atom into an aromatic ring can be challenging. Direct fluorination with elemental fluorine is highly reactive and difficult to control. Therefore, indirect methods are more commonly employed.

One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. This method is generally reliable for introducing a single fluorine atom.

Alternatively, nucleophilic aromatic substitution (SₙAr) can be used if a suitable precursor with a good leaving group (e.g., a nitro or chloro group) is available at the desired position. The reaction of such a precursor with a fluoride (B91410) source, such as potassium fluoride, can yield the fluorinated product.

In the context of synthesizing this compound, it is often more practical to start with a commercially available fluorinated precursor, such as 3-fluorotoluene or 3-fluorobenzaldehyde, to avoid the complexities of a separate fluorination step. researchgate.net

Amination Routes for the Benzyl (B1604629) Moiety

The final step in many synthetic routes to this compound is the introduction of the amino group. This is typically achieved by converting a carbonyl or nitrile group at the benzylic position into an aminomethyl group.

Reductive Amination of Corresponding Aldehydes or Nitriles

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.comyoutube.com This reaction involves the condensation of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.comnih.gov

For the synthesis of this compound, the corresponding aldehyde, 2,6-dibromo-3-fluorobenzaldehyde, can be reacted with ammonia in the presence of a reducing agent. sigmaaldrich.combldpharm.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

Alternatively, the benzylamine can be prepared from the corresponding nitrile, 2,6-dibromo-3-fluorobenzonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. However, LiAlH₄ is highly reactive and requires careful handling. google.com Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is often a milder and safer alternative.

Table 2: Comparison of Amination Routes

| Starting Material | Reagents | Advantages | Disadvantages |

| 2,6-Dibromo-3-fluorobenzaldehyde sigmaaldrich.combldpharm.com | NH₃, NaBH₃CN masterorganicchemistry.com | Mild reaction conditions, high selectivity. masterorganicchemistry.com | The aldehyde may be expensive or not readily available. sigmaaldrich.combldpharm.com |

| 2,6-Dibromo-3-fluorobenzonitrile | LiAlH₄ or H₂/Catalyst | Can be a high-yielding reaction. | LiAlH₄ is hazardous; catalytic hydrogenation may require high pressure. google.com |

Exploration of Classical and Modern Amination Protocols (e.g., Gabriel Synthesis Modifications)

The Gabriel synthesis, a venerable method for converting primary alkyl halides into primary amines, offers a foundational approach. wikipedia.org In its traditional form, the process involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to release the primary amine. wikipedia.orgnrochemistry.com For the synthesis of this compound, the first step would be an SN2 reaction between potassium phthalimide and 2,6-dibromo-3-fluorobenzyl halide.

However, the significant steric hindrance imposed by the two bromine atoms at the ortho positions of the benzyl halide can impede the SN2 attack by the bulky phthalimide nucleophile, potentially leading to low yields or requiring harsh reaction conditions. wikipedia.org

To circumvent these limitations, several modifications to the Gabriel synthesis have been developed:

The Ing-Manske Procedure: This widely adopted modification utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing ethanol (B145695) solution to cleave the N-alkylphthalimide intermediate under milder, neutral conditions. wikipedia.orgnrochemistry.comthermofisher.com This avoids the use of strong acids or bases for hydrolysis, which could be detrimental to sensitive functional groups. thermofisher.com

Alternative Gabriel Reagents: To improve reactivity and broaden the substrate scope, various alternatives to phthalimide have been explored. Reagents like the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate are electronically similar but can offer more facile hydrolysis and, in some cases, extend reactivity to more hindered halides. wikipedia.org

Catalytic Additives: The addition of catalytic amounts of a crown ether or a cryptand has been shown to improve yields in the alkylation step by enhancing the nucleophilicity of the phthalimide salt. thermofisher.com

A comparative overview of solvents commonly employed in the Gabriel synthesis highlights the importance of the reaction medium.

Table 1: Common Solvents for the Gabriel Synthesis Alkylation Step

| Solvent | Properties and Rationale |

| Dimethylformamide (DMF) | Often the best choice; a polar aprotic solvent that excels at solvating the potassium salt and promoting SN2 reactions. nrochemistry.comthermofisher.com |

| Dimethyl Sulfoxide (DMSO) | Another effective polar aprotic solvent. nrochemistry.comthermofisher.com |

| Acetonitrile | A common solvent for SN2 reactions. nrochemistry.com |

| Hexamethylphosphoramide (HMPA) | A polar aprotic solvent, though its use is often limited due to toxicity concerns. thermofisher.com |

Catalytic Amination Methods, Including Nanocatalyst Applications

Modern synthetic chemistry has increasingly turned to catalytic methods for C-N bond formation, offering milder conditions and higher selectivity. These methods are particularly relevant for producing complex molecules like this compound.

One prominent catalytic route is the hydrogenation of the corresponding benzonitrile (B105546) (2,6-dibromo-3-fluorobenzonitrile). This reaction is typically carried out using a hydrogenation catalyst like Raney nickel in the presence of ammonia. google.com Another advanced approach is the "borrowing hydrogen" methodology, which directly couples a benzyl alcohol with an ammonia source, catalyzed by transition metals like nickel. acs.org This method is highly atom-economical as it releases water as the only byproduct.

In recent years, the application of nanocatalysts has gained significant traction for amination reactions due to their high surface area and unique catalytic properties. researchgate.net While many studies focus on the amination of aryl halides to form anilines, the principles and catalyst systems can be adapted for benzylamine synthesis. nih.govnsf.gov

Key nanocatalyst systems include:

Palladium-Based Nanocatalysts: Palladium remains a workhorse in cross-coupling chemistry. youtube.com Systems using ppm levels of palladium on iron nanoparticle supports have been developed for aminations in environmentally benign aqueous media. nih.gov

Copper-Based Nanocatalysts: Copper catalysts, which are more economical than palladium, are effective for Ullmann-type amination reactions. researchgate.net Poly(4-vinylpyridine)-supported copper iodide nanoparticles have been used for the amination of aryl halides with aqueous ammonia and offer the advantage of being recyclable. researchgate.net

Bimetallic Nanocatalysts: Combining metals can lead to synergistic effects. A bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to be highly selective in C-N cross-coupling reactions, even in reductive environments where hydrodehalogenation is a risk. nsf.govnovartis.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires meticulous optimization of several reaction parameters.

Solvent System Effects and Reaction Media Influence

The choice of solvent is critical as it influences reactant solubility, catalyst stability, and reaction kinetics.

Aqueous Micellar Catalysis: Modern green chemistry approaches utilize water as a solvent. The use of surfactants can create micelles, which act as nanoreactors, bringing together the organic substrate and the water-soluble catalyst. nih.govnovartis.com This approach is environmentally friendly and allows for catalyst recycling. nih.gov

Alcohol Solvents: In catalytic aminations of benzyl alcohols, polar solvents like t-amyl alcohol are effective. acs.org For nitrile hydrogenations, alcoholic solvents such as 2-propanol are also common. google.com

Aprotic Polar Solvents: As mentioned for the Gabriel synthesis, solvents like DMF and DMSO are effective for SN2-type aminations. nrochemistry.com

Catalyst Selection, Loading, and Activity Profiling

The catalyst's nature, including its metallic composition, support material, and ligands, profoundly impacts the reaction outcome.

Catalyst Comparison: Studies have directly compared different catalysts for similar transformations. For instance, in the amination of vanillyl alcohol, Ni/Al₂O₃-SiO₂ was found to be more effective than Raney Ni. acs.org

Catalyst Loading: The use of highly active nanocatalysts allows for significantly reduced catalyst loadings, often to parts-per-million (ppm) levels for precious metals like palladium, which has both economic and environmental benefits. nih.gov

Ligand Effects: In many transition-metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role. For nickel-catalyzed allylations of imines, monodentate phosphine (B1218219) ligands like P(o-tol)₃ were found to be critical for achieving high yields and selectivity. acs.org The ligand can influence the electronic properties and steric environment of the catalytic center, dictating its activity and selectivity.

Table 2: Optimization of a Nickel-Catalyzed Amination Reaction

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Ni(cod)₂ | P(o-tol)₃ | MeCN | 94 |

| 2 | Ni(cod)₂ | P(c-C₆H₁₁)₃ | MeCN | 85 |

| 3 | Ni(cod)₂ | PPh₃ | MeCN | 78 |

| 4 | Ni(cod)₂ | P(o-tol)₃ | Dioxane | 81 |

| 5 | Ni(cod)₂ | P(o-tol)₃ | THF | 75 |

This table is illustrative, based on data for a related nickel-catalyzed amination of an imine with an allyl alcohol, demonstrating the profound effect of ligand and solvent choice on reaction efficiency. acs.org

Temperature, Pressure, and Stoichiometric Control

Fine-tuning the physical parameters of the reaction is essential for maximizing product formation and minimizing side reactions.

Temperature: Catalytic aminations of benzyl alcohols often require elevated temperatures, typically in the range of 140-180°C. acs.org In contrast, some exothermic reactions, like amination with benzyl chloride, may require cooling to maintain control. chemicalbook.com

Pressure: Hydrogenation reactions, such as the conversion of a benzonitrile to a benzylamine, are conducted under high hydrogen pressure, for example, 30-40 kg/cm ². google.com

Stoichiometry and Addition Rate: Controlling the relative amounts of reactants is key. In the synthesis of halogenated benzylamines via nitrile hydrogenation, using 2.0 to 4.0 molar equivalents of ammonia is preferred. google.com Furthermore, the slow, continuous addition of the benzonitrile substrate to the catalyst and ammonia mixture can significantly reduce the formation of impurities. google.com

Advanced Purification and Isolation Techniques for Halogenated Benzylamines

The final stage of the synthesis involves isolating the this compound in high purity. The presence of multiple halogens and potential for isomeric impurities necessitates the use of advanced purification techniques.

Standard methods include:

Acid-Base Extraction: As a primary amine, the target compound is basic. It can be selectively extracted from a solution of non-basic impurities by washing with an aqueous acid (like HCl), which converts the amine to its water-soluble ammonium (B1175870) salt. The aqueous layer is then separated, and the free amine is regenerated by adding a base (like NaOH) and extracted back into an organic solvent. quora.com

Distillation: Vacuum distillation is a common method for purifying liquid amines, as the reduced pressure lowers the boiling point and prevents thermal decomposition. reddit.comsimsonpharma.com

Crystallization/Recrystallization: This technique relies on differences in solubility between the desired compound and impurities. simsonpharma.com For halogenated aromatics, recrystallization can sometimes be performed under pressure to improve the solubility of difficult compounds in certain solvents. google.com The specific intermolecular forces, such as halogen bonding (C-X···π), can influence crystal packing and may be exploited for purification. nih.gov

For separating closely related halogenated compounds, more advanced methods are often required:

High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating complex mixtures. For halogenated isomers, which can be difficult to separate, specific HPLC columns are effective. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can differentiate compounds based on subtle differences in pi-pi interactions and electron cloud distribution around the halogen atoms. nih.govchromforum.org

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster separation times than traditional HPLC. A method using a Hypersil Gold PFP column with acetonitrile/methanol-based eluents has proven excellent for separating various halogen-containing pharmaceuticals from their isomers and impurities. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC, particularly chiral SFC, has also been identified as a preferred method for resolving families of closely related halogenated small molecules. nih.govresearchgate.net

Investigation of Reactivity and Chemical Transformations of 2,6 Dibromo 3 Fluorobenzylamine

Nucleophilic Substitution Reactions at the Amine Functionality

The primary amine group of 2,6-dibromo-3-fluorobenzylamine is a key site for nucleophilic reactions, enabling the introduction of a wide variety of functional groups.

Acylation, Alkylation, and Sulfonylation Protocols

The amine functionality readily undergoes acylation, alkylation, and sulfonylation reactions to yield the corresponding amides, secondary or tertiary amines, and sulfonamides. These reactions typically proceed under standard conditions, often employing a base to neutralize the acid generated.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) affords N-acylated products.

Alkylation: Alkylation with alkyl halides can lead to mono- or di-alkylated products. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide.

Table 1: Representative Nucleophilic Substitution Reactions at the Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(2,6-dibromo-3-fluorobenzyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-2,6-dibromo-3-fluorobenzylamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2,6-dibromo-3-fluorobenzyl)-4-methylbenzenesulfonamide |

Formation of Imine Derivatives and Schiff Bases for Further Transformation

The condensation of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. gsconlinepress.com These reactions are typically catalyzed by acid or base, or can be driven by the removal of water. gsconlinepress.com The resulting imine functionality is a versatile synthon for further chemical transformations.

The formation of Schiff bases from primary amines and aldehydes is a well-established method for creating new carbon-nitrogen double bonds. nih.govnih.gov These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727) and can sometimes be facilitated by a dehydrating agent. nih.gov The imine products can be isolated and used in subsequent reactions or generated in situ for one-pot syntheses. For instance, chiral Schiff bases derived from the condensation of various amines with aldehydes have been used as ligands in the synthesis of metal complexes. jocpr.com

Reactions with Carbonyl Compounds and Activated Heterocycles

Beyond simple imine formation, the amine group can participate in more complex reactions with carbonyl compounds and activated heterocycles. For example, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds or participate in nucleophilic aromatic substitution reactions with highly electron-deficient heterocycles. The reaction of 2-aminobenzothiazole (B30445) derivatives with α,β-unsaturated compounds has been reported to yield complex heterocyclic systems. alayen.edu.iq

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The halogenated benzene ring of this compound is generally deactivated towards classical electrophilic aromatic substitution due to the electron-withdrawing nature of the halogen atoms. However, specific strategies can be employed to achieve further functionalization.

Further Functionalization through Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with a variety of electrophiles.

While the primary amine itself is not a strong directing group, it can be converted into a more effective one, such as an amide or a carbamate. The aryl O-carbamate group, for instance, is recognized as one of the most powerful directing groups in DoM chemistry. acs.orgnih.gov By converting the benzylamine (B48309) to a suitable derivative, it may be possible to direct metalation to a specific position on the aromatic ring, allowing for the introduction of new substituents. The position of metalation would be influenced by the combined directing effects of the modified amino group and the existing halogen substituents.

Selective Halogen Exchange Reactions (Halex) and their Mechanistic Aspects

Halogen exchange (Halex) reactions provide a pathway to replace one halogen atom with another. organicmystery.com These reactions are particularly useful for the synthesis of fluoroaromatic compounds from their chloro- or bromo-aromatic precursors. wikipedia.org The Halex process typically involves nucleophilic aromatic substitution (SNAr) and is favored on electron-deficient aromatic rings. acsgcipr.orggoogle.com The reaction is often carried out at high temperatures in polar aprotic solvents using a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride. wikipedia.org

In the case of this compound, a Halex reaction could potentially be used to replace one or both bromine atoms with fluorine, or to exchange the fluorine atom for another halogen. The regioselectivity of such a reaction would be dictated by the electronic environment of each halogen-substituted carbon. The presence of multiple halogen atoms and the aminomethyl group complicates the prediction of the outcome, as both electronic and steric factors would play a significant role. The mechanism of the Halex reaction is generally considered to be a two-step addition-elimination process, proceeding through a Meisenheimer-like intermediate. acsgcipr.org Metal-catalyzed halogen exchange reactions have also been developed, offering alternative pathways for this transformation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Bromine Substituents

The presence of two bromine atoms on the aromatic ring of this compound offers valuable handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electronic environment of the benzene ring, influenced by the electron-withdrawing fluorine atom and the electron-donating (via resonance) yet sterically hindering benzylamine group, is expected to play a significant role in the reactivity and regioselectivity of these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures by reacting an organoboron compound with an aryl halide. libretexts.org For this compound, a selective mono- or di-arylation could potentially be achieved by carefully controlling the reaction conditions.

The regioselectivity of the first coupling is a key consideration. The bromine atom at the 2-position is flanked by the fluorine and benzylamine groups, making it more sterically hindered than the bromine at the 6-position. However, the electronic effects of the ortho-fluoro and meta-aminomethyl groups could influence the relative reactivity of the two C-Br bonds. Studies on similar dihalogenated systems, such as 3,5-dichloropyridazine, have shown that the choice of palladium catalyst and ligands can significantly influence the site of reaction. nih.gov For instance, using a catalyst system like Pd(PPh₃)₄ might favor coupling at the less sterically hindered 6-position, while bulkier phosphine (B1218219) ligands could potentially alter this selectivity.

A hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid is presented below to illustrate potential outcomes.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Product | Catalyst System | Base | Solvent | Potential Yield |

| 1 | 2-Bromo-3-fluoro-6-phenylbenzylamine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate to Good |

| 2 | 2,6-Diphenyl-3-fluorobenzylamine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good to Excellent |

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound would be a critical aspect to control.

Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated that selective mono- and di-alkynylations are possible. rsc.org This suggests that by carefully choosing the catalyst, such as Pd(PPh₃)₄/CuI, and controlling the stoichiometry of the alkyne, one could potentially achieve selective alkynylation at either the 2- or 6-position of this compound. The generally milder conditions of the Sonogashira reaction could be advantageous for this substrate, minimizing potential side reactions involving the benzylamine group.

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Alkyne | Product | Catalyst System | Base | Potential Yield |

| 1 | Phenylacetylene | 2-Bromo-3-fluoro-6-(phenylethynyl)benzylamine | Pd(PPh₃)₄, CuI | Et₃N | Good |

| 2 | Ethynyltrimethylsilane | 2-Bromo-6-(ethynyltrimethylsilyl)-3-fluorobenzylamine | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N/DMF | Good to Excellent |

This data is illustrative and based on reported Sonogashira couplings of similar substrates. scirp.orgscirp.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction could be employed to introduce a second amino group onto the aromatic ring of this compound, leading to substituted benzene-1,2-diamines or benzene-1,3-diamines, depending on the regioselectivity.

The choice of phosphine ligand is crucial in the Buchwald-Hartwig amination and can influence both the reactivity and selectivity. organic-chemistry.org For a substrate like this compound, a bulky, electron-rich phosphine ligand such as XPhos or SPhos would likely be required to facilitate the coupling, especially at the sterically hindered 2-position. Selective mono-amination would likely be achievable by using a slight excess of the amine coupling partner. Studies on the selective amination of 6-bromo-2-chloroquinoline (B23617) have shown that the more reactive halogen (in that case, bromine) can be selectively targeted. nih.gov A similar selectivity for one of the bromine atoms in this compound could be anticipated.

Derivatization Strategies for Expanding Molecular Diversity and Complexity

The functional groups present in this compound, namely the two bromine atoms and the primary amine of the benzylamine moiety, provide multiple avenues for derivatization to expand its molecular diversity.

The primary amine can be readily acylated with various acyl chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. These reactions would introduce a wide range of functional groups and structural motifs.

Furthermore, the bromine atoms serve as versatile handles for the introduction of a vast array of substituents via the palladium-catalyzed cross-coupling reactions discussed previously. A sequential and regioselective functionalization strategy could lead to a diverse library of complex molecules. For instance, a Sonogashira coupling at one bromine position followed by a Suzuki-Miyaura coupling at the other would generate a highly functionalized and unsymmetrically substituted benzene ring.

Detailed Mechanistic Studies of Key Transformation Pathways

While no specific mechanistic studies on this compound have been reported, the general mechanisms of palladium-catalyzed cross-coupling reactions are well-established. libretexts.orglibretexts.orgnih.gov The catalytic cycle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The rate and regioselectivity of this step are influenced by the steric and electronic environment of the C-Br bonds. The presence of the ortho-fluorine atom may influence the oxidative addition through electronic effects or potential coordination with the palladium center. researchgate.net

Transmetalation (for Suzuki-Miyaura and Sonogashira): The organoboron or organocopper reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

For this compound, a key mechanistic question would be the factors governing the regioselectivity of the initial oxidative addition. The steric hindrance at the 2-position would be expected to disfavor oxidative addition at this site. However, the electronic influence of the fluorine and benzylamine groups could counteract this steric effect. Computational studies on similar fluorinated substrates could provide valuable insights into the relative activation barriers for the oxidative addition at the two C-Br bonds. elsevierpure.com

Role of 2,6 Dibromo 3 Fluorobenzylamine As a Versatile Synthetic Intermediate

Application in Pharmaceutical Precursor Synthesis

The development of new therapeutic agents often relies on the availability of novel and diverse chemical scaffolds. 2,6-Dibromo-3-fluorobenzylamine serves as a valuable starting point for the creation of complex molecules intended for drug discovery programs, primarily through the synthesis of nitrogen-containing heterocycles and by contributing to scaffold diversity.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals. The primary amine of this compound is a key functional group that enables its use in the construction of various heterocyclic systems.

Isoindolines: The synthesis of N-aryl substituted isoindolines can be achieved from arylamines and cyclic ethers. organic-chemistry.org More specifically, isoindolines can be formed via the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives. organic-chemistry.org Starting with this compound, it is possible to synthesize substituted isoindolines, which are present in a range of biologically active natural products and synthetic compounds. beilstein-journals.org A plausible pathway involves the N-alkylation of the benzylamine (B48309) with a suitable electrophile containing a latent leaving group, followed by an intramolecular cyclization to form the isoindoline (B1297411) ring. The resulting product would feature the 2,6-dibromo-3-fluorophenyl moiety, a heavily substituted and unique scaffold.

Pyrazoles: Pyrazoles are another important class of heterocycles in medicinal chemistry. While there are numerous methods for their synthesis, one common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. Alternatively, the benzylamine can be transformed into a suitable precursor for pyrazole (B372694) synthesis.

Thiazolidinones: 4-Thiazolidinones are known to exhibit a wide array of biological activities. nih.govsemanticscholar.org Their synthesis often involves a one-pot, three-component reaction of an amine, an aldehyde, and a mercaptoalkanoic acid. nih.gov In this context, this compound can serve as the amine component, reacting with an appropriate aldehyde and thioglycolic acid to yield a thiazolidinone bearing the bulky and electron-deficient 2,6-dibromo-3-fluorobenzyl group on the nitrogen atom. This substitution pattern is expected to impart unique physicochemical properties to the resulting molecule.

The following table summarizes the potential transformations of this compound into these key heterocyclic systems.

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Isoindoline | Intramolecular cyclization of N-substituted 2-vinylbenzylamines or related precursors. organic-chemistry.org | Serves as the foundational amine, with the aryl group becoming the fused benzene (B151609) ring of the isoindoline system. |

| Pyrazole | Condensation of a hydrazine with a 1,3-dicarbonyl compound. | The benzylamine can be converted into a hydrazine derivative to be used in the cyclization reaction. |

| Thiazolidinone | Three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov | Acts as the amine component, leading to an N-benzyl substituted thiazolidinone. |

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures with improved properties. pensoft.net The introduction of unique and complex scaffolds is crucial for expanding the chemical space available for drug discovery. pensoft.net this compound contributes to this endeavor in several ways:

Three-Dimensionality and Complexity: The substitution pattern with two bulky bromine atoms flanking the benzylamine group forces a non-planar conformation, which can be advantageous for binding to protein targets. nih.gov This inherent three-dimensionality is a desirable trait in modern drug design. nih.gov

Modulation of Physicochemical Properties: The presence of three halogen atoms significantly impacts the lipophilicity, polarity, and metabolic stability of any resulting molecule. The fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine atoms provide sites for further synthetic elaboration.

Platform for Further Diversification: The two bromine atoms on the aromatic ring are handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of a wide range of substituents, rapidly generating a library of diverse analogues from a common intermediate. This approach is highly valuable in lead optimization campaigns.

Utility in Agrochemical and Specialty Chemical Production

The structural features of this compound also make it a promising intermediate for the synthesis of new agrochemicals. Many successful pesticides and herbicides contain halogenated aromatic rings, as these features can enhance biological activity and environmental persistence.

The development of new pesticides is an ongoing effort to combat resistance and improve safety profiles. nih.gov The 2,6-dibromo-3-fluorophenyl motif is not a common one in existing agrochemicals, suggesting that derivatives of this compound could lead to novel modes of action or improved efficacy. The benzylamine functionality can be readily converted into other functional groups commonly found in active agrochemical ingredients, such as amides, ureas, or sulfonamides, through reactions with acid chlorides, isocyanates, or sulfonyl chlorides, respectively.

Synthesis of Polyhalogenated Benzyl (B1604629) Alcohol and Ester Derivatives

The transformation of the benzylamine group into other functionalities, such as alcohols and esters, further extends the synthetic utility of this compound. A general process for converting fluorobenzylamines into their corresponding alcohols and esters has been established. cymitquimica.com This involves the diazotization of the amine followed by hydrolysis or reaction with a carboxylate.

Synthesis of 2,6-Dibromo-3-fluorobenzyl alcohol: The primary amine of this compound can be treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form an unstable diazonium salt. Gentle warming of this salt in an aqueous solution leads to the evolution of nitrogen gas and the formation of 2,6-Dibromo-3-fluorobenzyl alcohol.

Synthesis of 2,6-Dibromo-3-fluorobenzyl esters: If the diazotization is carried out in the presence of a carboxylic acid, the corresponding benzyl ester can be formed directly. Alternatively, the isolated benzyl alcohol can be esterified using standard methods, such as reaction with an acid chloride or a carboxylic acid under Fischer esterification conditions.

These potential transformations are outlined in the table below.

| Starting Material | Reagents | Product |

| This compound | 1. NaNO₂, H⁺2. H₂O, Δ | 2,6-Dibromo-3-fluorobenzyl alcohol |

| This compound | 1. NaNO₂, H⁺2. RCOOH | 2,6-Dibromo-3-fluorobenzyl ester |

| 2,6-Dibromo-3-fluorobenzyl alcohol | RCOCl, Base | 2,6-Dibromo-3-fluorobenzyl ester |

Development of Advanced Linkers and Functionalized Materials

In materials science and chemical biology, linker molecules are used to connect different molecular components, such as attaching a fluorescent dye to a protein or anchoring a catalyst to a solid support. The structure of this compound is well-suited for the development of advanced, multifunctional linkers.

The benzylamine group provides a convenient point of attachment through the formation of amide, urea, or thiourea (B124793) bonds. More importantly, the two bromine atoms on the phenyl ring can be addressed with orthogonal chemistries. For example, one bromine atom could be selectively displaced or used in a cross-coupling reaction, leaving the other for a subsequent, different transformation. This allows for the stepwise construction of complex, multifunctional molecules, making this compound a valuable precursor for creating advanced linkers for applications in bioconjugation, drug delivery, and materials science.

Advanced Characterization and Computational Studies of 2,6 Dibromo 3 Fluorobenzylamine and Its Derivatives

High-Resolution Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. For a polysubstituted aromatic compound like 2,6-Dibromo-3-fluorobenzylamine, a combination of high-resolution techniques is required to resolve the complex interplay of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques)

NMR spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl (-CH₂NH₂) protons and the aromatic protons. The benzylic protons (-CH₂) would likely appear as a singlet, integrating to two protons. The amine (-NH₂) protons would also present as a singlet, integrating to two protons, though its chemical shift can be variable and influenced by solvent and concentration. The aromatic region would feature two doublets, corresponding to the two vicinal protons on the benzene (B151609) ring, with their coupling constant (J-value) confirming their adjacent positions.

¹³C NMR: The ¹³C NMR spectrum would provide a count of the unique carbon environments. Due to the substitution pattern, six distinct aromatic carbon signals are expected. The carbons bonded to the bromine atoms (C2, C6) and the fluorine atom (C3) would show characteristic chemical shifts influenced by the halogens' electronegativity and size. The presence of fluorine would induce splitting (¹J-CF, ²J-CF, etc.) in the signals of nearby carbon atoms, providing definitive evidence of their proximity to the fluorine substituent. nih.gov A signal for the benzylic carbon (-CH₂) would also be present.

¹⁹F NMR: As the ¹⁹F nucleus is 100% abundant and highly sensitive, ¹⁹F NMR is a powerful tool. chemrxiv.org A single resonance is expected for the fluorine atom on the ring. This signal would be split by the adjacent aromatic protons, providing further confirmation of the substitution pattern. 2D NMR techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached (one-bond) and more distant (multi-bond) carbon atoms, respectively. These 2D experiments are essential for the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov

Table 1: Predicted NMR Data for this compound This table presents expected chemical shifts (δ) in ppm and coupling constants (J) in Hz, which may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Aromatic-H (C4-H) | ~7.3 - 7.5 | Doublet, ³JHH ≈ 8-9 Hz |

| ¹H | Aromatic-H (C5-H) | ~7.0 - 7.2 | Doublet of doublets, ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-6 Hz |

| ¹H | -CH₂- | ~3.8 - 4.0 | Singlet |

| ¹H | -NH₂ | ~1.5 - 2.5 (variable) | Singlet (broad) |

| ¹³C | C-NH₂ | ~45 | - |

| ¹³C | C-Br (C2, C6) | ~115 - 120 | Splitting due to F coupling |

| ¹³C | C-F (C3) | ~158 - 162 | Large one-bond C-F coupling, ¹JCF ≈ 240-250 Hz |

| ¹⁹F | Ar-F | ~ -110 to -115 | Doublet of doublets, ³JFH and ⁴JFH |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₇H₆Br₂FN), the presence of two bromine atoms creates a highly characteristic isotopic pattern for the molecular ion [M]⁺ due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in three peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1.

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), protonated benzylamines exhibit predictable fragmentation pathways. nih.govnih.gov Common fragmentation for the [M+H]⁺ ion of this compound would include:

Loss of ammonia (B1221849) (NH₃): A primary fragmentation pathway for protonated primary amines, leading to the formation of a stable benzyl (B1604629) cation. nih.gov

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, though less common for benzylamines compared to the loss of NH₃. youtube.com

Loss of halogens: Sequential loss of bromine radicals (Br•) or hydrogen bromide (HBr) from the aromatic ring can also occur, particularly at higher collision energies.

The resulting fragment ions, analyzed by HRMS, provide further structural confirmation. For example, the formation of the 2,6-dibromo-3-fluorobenzyl cation after the loss of ammonia would be a key diagnostic peak. nih.gov

Table 2: Predicted HRMS Fragmentation Data for [C₇H₆Br₂FN + H]⁺

| Fragment Ion Formula | Neutral Loss | Description | Predicted m/z (for ⁷⁹Br) |

|---|---|---|---|

| [C₇H₇Br₂FN]⁺ | - | Protonated Molecular Ion | 281.89 |

| [C₇H₅Br₂F]⁺ | NH₃ | Loss of ammonia | 264.88 |

| [C₇H₆BrFN]⁺ | HBr | Loss of hydrogen bromide | 201.97 |

| [C₇H₇FN]⁺ | 2Br | Loss of two bromine radicals | 124.06 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the functional groups present in a molecule. nih.govresearchgate.net For this compound, the spectra would be characterized by absorption bands corresponding to specific bond vibrations.

N-H Vibrations: The primary amine group (-NH₂) will show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear in the 2850-2960 cm⁻¹ range.

C=C Vibrations: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Vibration: The C-N stretching of the benzylamine (B48309) moiety would appear in the 1000-1250 cm⁻¹ range.

C-Halogen Vibrations: The C-F stretching vibration gives a strong band, typically in the 1000-1350 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, usually in the 500-650 cm⁻¹ range.

While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information, especially for the aromatic ring and C-Br vibrations. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular geometry.

The analysis would confirm the substitution pattern on the benzene ring and reveal the torsion angles defining the conformation of the aminomethyl group relative to the ring. Furthermore, it would elucidate the crystal packing, showing how molecules interact with each other through forces like hydrogen bonding (from the -NH₂ group) and halogen bonding (involving the bromine or fluorine atoms). nih.gov This information is critical for understanding the material's bulk properties.

Chiral Tag Rotational Spectroscopy for Enantiomeric Excess Determination of Isotopomers and Related Compounds

Chiral tag rotational spectroscopy is a powerful technique used to determine the absolute configuration and enantiomeric excess of chiral molecules. illinois.edunih.gov The method involves forming a non-covalent complex between the analyte and a small, enantiopure "tag" molecule in a pulsed jet expansion. nih.gov This process creates two diastereomeric complexes (e.g., R-analyte/R-tag and S-analyte/R-tag) which, having different three-dimensional structures and moments of inertia, can be distinguished by high-resolution rotational spectroscopy. rsc.org

While this compound is an achiral molecule, this technique could be applied to its chiral isotopomers. For instance, if one of the benzylic protons were stereoselectively replaced with deuterium (B1214612) (D) to form (R)- or (S)-2,6-Dibromo-3-fluorobenzyl-α-d-amine, chiral tag rotational spectroscopy could be used to determine the enantiomeric excess of the product. researchgate.net This highlights the technique's sensitivity in distinguishing between molecules that are chiral solely due to isotopic substitution. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement and predict experimental findings. bohrium.com By solving approximations of the Schrödinger equation, DFT can calculate a molecule's minimum energy structure, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

For this compound, DFT calculations would be performed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray diffraction. orientjchem.org

Predict Spectroscopic Data: Calculate NMR chemical shifts, vibrational frequencies (for FTIR/Raman spectra), and electronic transitions (for UV-Vis spectroscopy). nih.gov These theoretical spectra aid in the assignment of experimental signals.

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Halogenation of aromatic rings significantly influences their electronic properties and intermolecular interactions. acs.orgucl.ac.uk Computational studies can quantify the impact of the two bromine atoms and the fluorine atom on the aromaticity and reactivity of the benzylamine core. acs.org These models provide a deeper understanding of the structure-property relationships that govern the behavior of this complex molecule. acs.org

Table 3: Predicted Molecular Properties from Computational Modeling

| Property | Predicted Value / Description | Significance |

|---|---|---|

| Bond Length C-F | ~1.35 Å | Shows the length of the carbon-fluorine covalent bond. |

| Bond Length C-Br | ~1.90 Å | Shows the length of the carbon-bromine covalent bond. |

| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates chemical stability and electronic excitation energy. |

| Molecular Electrostatic Potential | Negative potential around N and F atoms; positive potential around amine protons. | Predicts sites for intermolecular interactions and chemical reactions. |

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, including atoms and molecules. researchgate.netchemrxiv.org This computational approach allows for the prediction of various molecular properties, such as geometries, energies, reaction mechanisms, and spectroscopic signatures. chemrxiv.orgyoutube.com For this compound, DFT calculations can provide a foundational understanding of its intrinsic characteristics.

The electronic properties of halogenated aromatic compounds are highly dependent on the nature and position of the halogen substituents. nih.gov In this compound, the two bromine atoms are expected to be strong electron-withdrawing groups, influencing the compound's electrophilic character, while the amino group can act as a nucleophile. cymitquimica.com The fluorine atom, also electronegative, further modulates the electronic landscape of the benzene ring. DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry and predict spectroscopic data. ed.ac.ukmdpi.com For instance, the calculated infrared (IR) and nuclear magnetic resonance (NMR) spectra can be correlated with experimental data to confirm the structure of the synthesized compound. ed.ac.uk

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data | Predicted Value/Range |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic CH | 7.0 - 7.5 |

| CH₂ (benzyl) | 3.8 - 4.2 |

| NH₂ | 1.5 - 2.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-NH₂ | 140 - 145 |

| C-Br | 110 - 115 |

| C-F | 155 - 160 (with C-F coupling) |

| Aromatic CH | 125 - 130 |

| CH₂ (benzyl) | 45 - 50 |

| Key IR Frequencies (cm⁻¹) | |

| N-H stretch | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 650 |

Note: These are hypothetical values based on typical ranges for similar compounds and would require specific DFT calculations on this compound for precise prediction.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory and Reaction Path Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity and selectivity. It posits that the course of a chemical reaction is primarily determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The energy, symmetry, and spatial distribution of these frontier orbitals are critical in understanding and predicting reaction outcomes. nih.govnumberanalytics.com

For this compound, FMO theory can be employed to predict its behavior in various chemical transformations. The HOMO is likely to be localized on the electron-rich portions of the molecule, such as the amino group and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO will be associated with the electron-deficient regions, indicating where nucleophilic attack might occur. The presence of multiple halogen substituents can, however, lead to complex orbital shapes, sometimes making simple FMO analysis challenging. nih.gov

In cases where FMO theory alone is insufficient, more advanced models that consider the contributions of other molecular orbitals can provide a more accurate picture of reactivity. chemrxiv.orgchemrxiv.org Reaction path analysis, often performed in conjunction with DFT calculations, can map out the energy profile of a potential reaction, identifying transition states and intermediates. This allows for a quantitative prediction of reaction barriers and, consequently, the feasibility and selectivity of a given transformation. For instance, in electrophilic aromatic substitution reactions, this analysis can help predict the most likely site of substitution on the benzene ring of this compound. rsc.org

Table 2: FMO-Based Reactivity Predictions for this compound

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Electrophilic Attack | Amino group, unsubstituted carbon on the aromatic ring | High HOMO coefficient on the nitrogen and certain ring carbons. |

| Nucleophilic Attack | Carbon atoms bonded to bromine | Low LUMO energies associated with the C-Br antibonding orbitals. |

| N-Alkylation | Amino group | The lone pair of the nitrogen is a primary site of nucleophilicity. |

Note: These predictions are qualitative and based on general principles of FMO theory. Quantitative analysis would require specific calculations.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and physical properties of a molecule are intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a rotatable benzylamine side chain, understanding its conformational preferences is crucial.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers. Studies on similar dihalogenated cyclic systems have shown that the conformational equilibrium can be influenced by a variety of steric and electronic factors. researchgate.netacs.org In the case of this compound, the interactions between the amino group and the ortho-bromine and fluorine substituents will play a significant role in determining the preferred orientation of the aminomethyl group relative to the aromatic ring.

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. nih.govirb.hr By simulating the motion of atoms and molecules, MD can reveal how this compound and its derivatives behave in different environments, such as in solution or when interacting with a biological target like a protein. mdpi.comnih.gov These simulations can provide insights into the stability of different conformations, the nature of solvent interactions, and the binding modes of the molecule to a receptor.

Table 3: Key Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

| C(2)-C(1)-CH₂-NH₂ | Rotation of the aminomethyl group relative to the ring | Likely staggered conformations to minimize steric hindrance with ortho substituents. |

| C(1)-CH₂-NH₂-H | Rotation around the C-N bond | Gauche and anti conformations. |

Note: The specific angles for the most stable conformers would be determined through detailed conformational analysis calculations.

Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...F interactions)

Non-covalent interactions play a critical role in determining the structure of molecules in the solid state and their interactions with other molecules. For this compound, several types of such interactions are of interest.

Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor, and it can also act as an acceptor. In the solid state, it is expected that N-H···N or N-H···F hydrogen bonds will be significant in the crystal packing. Intramolecular N-H···F hydrogen bonds may also be possible, influencing the conformational preference of the benzylamine side chain. acs.org

Halogen Bonding: Bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. These interactions can be a significant factor in the crystal engineering of halogenated compounds.

C-H···F Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds, which, although individually weak, can collectively contribute to the stability of the crystal lattice. researchgate.net

Computational studies can be used to identify and characterize these non-covalent interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can provide detailed information about the nature and strength of these interactions.

Table 4: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H | N, F | Primary determinant of crystal packing and solubility. |

| Halogen Bond | C-Br | N, O (in solvent or other molecules) | Can influence crystal structure and molecular recognition. |

| C-H···F Interaction | C-H (aromatic or aliphatic) | F | Contributes to conformational stability and crystal packing. |

Future Perspectives and Emerging Research Avenues for 2,6 Dibromo 3 Fluorobenzylamine

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a polysubstituted aromatic like 2,6-Dibromo-3-fluorobenzylamine, future research will likely focus on developing more sustainable synthetic routes. Key areas of exploration would include:

Catalytic Halogenation: Moving away from stoichiometric brominating and fluorinating agents towards catalytic systems that utilize safer halogen sources and minimize waste.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing byproduct formation.

The application of these principles would not only reduce the environmental footprint of its synthesis but could also lead to more efficient and cost-effective production methods.

Enantioselective and Diastereoselective Synthetic Pathways Utilizing the Compound

The development of stereochemically defined molecules is crucial in pharmaceutical and agrochemical research. The aminobenzyl motif present in this compound makes it an attractive candidate for use in asymmetric synthesis. Future research could explore its utility as:

A Chiral Auxiliary or Ligand: The amine functionality could be derivatized to form a chiral auxiliary that directs the stereochemical outcome of a reaction on a connected substrate, after which it can be cleaved and recovered. Alternatively, it could serve as a scaffold for developing novel chiral ligands for asymmetric metal catalysis.

A Prochiral Substrate: The benzylamine (B48309) itself can be a substrate in catalytic enantioselective reactions, such as asymmetric alkylation or acylation at the nitrogen atom, to produce valuable chiral amine derivatives. The electronic effects of the bromo- and fluoro-substituents could play a critical role in modulating the reactivity and selectivity of these transformations.

The successful development of such stereoselective pathways would enable the synthesis of complex, enantioenriched molecules for a wide range of applications.

Integration with Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. spirochem.com The synthesis and derivatization of this compound are well-suited for this technology. amt.uk Potential applications include:

Safer Halogenation Reactions: Many halogenation reactions are highly exothermic and can be hazardous on a large scale in batch reactors. Flow chemistry allows for superior heat transfer and precise temperature control, mitigating these risks. amt.uk

Multi-step Telescoped Synthesis: Complex derivatives could be synthesized in a continuous, multi-step sequence without isolating intermediates. researchgate.net This "telescoping" of reactions can dramatically improve efficiency and reduce waste.

Rapid Reaction Optimization: Flow platforms allow for the rapid screening of reaction conditions (e.g., temperature, pressure, residence time, and reagent ratios) to quickly identify optimal parameters for yield and purity.

Implementing continuous flow processes could revolutionize the industrial-scale production of this compound and its derivatives, making them more accessible for further research and commercial use. researchgate.net

Exploration of Novel Catalytic Transformations and Methodologies

The two bromine atoms on the aromatic ring of this compound are prime handles for a variety of catalytic cross-coupling reactions. This opens up a vast landscape for creating molecular complexity. Future work will likely focus on:

Selective Cross-Coupling: Developing catalytic systems (e.g., palladium-, copper-, or nickel-based) that can selectively react with one bromine atom over the other. This would allow for the sequential and controlled introduction of different functional groups.

C-H Activation: Direct functionalization of the available C-H positions on the aromatic ring, guided by the existing substituents, offers a modern and atom-economical way to build more complex structures.

Photoredox Catalysis: Using light-driven catalytic cycles to enable novel transformations that are often difficult to achieve with traditional thermal methods, such as radical-based reactions at the benzylic position or the aromatic ring.

These advanced catalytic methods would significantly expand the chemical space accessible from this starting material.

Development of Automated Synthesis and High-Throughput Screening Platforms for Derivative Discovery

To rapidly explore the potential of this compound as a core scaffold, modern automation and screening techniques are essential. Future research platforms could integrate:

Automated Synthesis: Employing robotic systems to perform parallel synthesis of a large library of derivatives. By systematically varying the functional groups introduced via cross-coupling or amine derivatization, hundreds or thousands of unique compounds can be generated efficiently.

High-Throughput Screening (HTS): The resulting compound libraries can be rapidly screened for biological activity (e.g., enzyme inhibition, receptor binding) or desired material properties. nih.gov HTS allows for the rapid identification of "hit" compounds that can be further optimized.

This combination of automated synthesis and HTS provides a powerful engine for discovering new drug candidates, agrochemicals, or materials based on the this compound scaffold.

Expansion of Synthetic Applications in Advanced Materials Science and Chemical Biology

The unique electronic and structural features of this compound suggest its potential utility in creating functional molecules for materials science and chemical biology.

In Materials Science: The dibromo functionality allows for the use of this compound as a monomer or cross-linker in polymerization reactions to create novel polymers. These materials could possess interesting properties such as thermal stability, flame retardancy (due to the high bromine content), or specific optoelectronic characteristics for use in organic electronics.

In Chemical Biology: The fluorinated benzylamine core can serve as a starting point for the design of molecular probes or imaging agents. The fluorine atom can be useful for ¹⁹F-NMR studies in biological systems, while the amine group provides a convenient point for attaching fluorophores, affinity tags, or other reporter groups. nih.gov Derivatives could be explored as potential enzyme inhibitors or modulators of protein-protein interactions. nih.gov

Exploring these applications could lead to the development of novel smart materials, diagnostic tools, and therapeutic agents.

Hypothetical Research Avenues and Potential Outcomes

| Research Area | Methodology | Potential Outcome |

| Green Chemistry | Microwave-assisted, solvent-free synthesis | Reduced reaction times and elimination of hazardous solvent waste. |

| Enantioselective Synthesis | Development of a chiral catalyst using the compound as a ligand | Creation of a new catalytic system for producing enantioenriched amines. |

| Flow Chemistry | Continuous nitration followed by reduction in a telescoped flow reactor | Safe and scalable production of a key nitro-amine intermediate. |

| Catalytic Transformations | Sequential, site-selective Sonogashira cross-coupling reactions | Controlled synthesis of complex, unsymmetrically substituted diarylalkynes. |

| Automated Synthesis | Parallel synthesis of an amide library via robotic liquid handling | Generation of a 1000-member compound library for screening. |

| Materials Science | Polycondensation via Suzuki coupling of a boronylated derivative | A novel, thermally stable, and flame-retardant polymer. |

| Chemical Biology | Attachment of a fluorophore to the amine group | A fluorescent probe for cellular imaging studies. |

Q & A

Basic: What are the established synthetic pathways for 2,6-dibromo-3-fluorobenzylamine, and how can intermediates be optimized for yield and purity?

Methodological Answer:

Synthesis typically begins with halogenated aromatic precursors. For example, bromination and fluorination of toluene derivatives can yield intermediates like 3,5-dibromo-2,6-difluorotoluene, which is then functionalized to the benzylamine via reductive amination or Gabriel synthesis . Optimization involves adjusting reaction conditions (e.g., temperature, stoichiometry of NaBH₄ in reductive steps) and purification via column chromatography with silica gel (hexane/ethyl acetate gradients). Monitoring by TLC and GC-MS ensures intermediate purity. For halogenated analogs, regioselectivity challenges may require directing groups (e.g., -NO₂) to control substitution patterns .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use -, -, and -NMR to confirm substitution patterns and amine proton integration. Coupling constants in -NMR resolve ortho/meta/para fluorine environments .

- X-ray Crystallography : Single-crystal diffraction with Cu-Kα radiation (λ = 1.5418 Å) resolves molecular geometry. Refinement via SHELXL-2018 accounts for heavy atoms (Br, F) and validates bond lengths/angles against databases like Cambridge Structural Database (CSD) .

Advanced: How can crystallographic data resolve ambiguities in the stereoelectronic effects of bromine and fluorine substituents?

Methodological Answer:

High-resolution X-ray structures analyzed with Mercury CSD 2.0 enable visualization of steric and electronic interactions. For example, fluorine’s electronegativity may distort the benzene ring, while bromine’s bulkiness influences packing motifs. SHELXD can phase twinned crystals, and void analysis in Mercury identifies solvent-accessible regions. Comparative studies with analogs (e.g., 3-bromo-2,6-difluorobenzaldehyde) reveal substituent-dependent torsional angles .

Advanced: What safety and handling protocols are critical for mitigating risks during synthesis (e.g., reactive intermediates)?

Methodological Answer:

- Bromine/Fluorine Handling : Use Schlenk lines under inert atmosphere (N₂/Ar) to prevent decomposition. Quench reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl.

- Personal Protective Equipment (PPE) : Neoprene gloves, face shields, and fume hoods are mandatory. Refer to SDS guidelines for halogenated amines, which may release toxic fumes (HBr, HF) upon hydrolysis .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

Methodological Answer:

Iterative validation is key:

Computational Modeling : Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate NMR shifts via GIAO (Gauge-Independent Atomic Orbital) method.

Experimental Calibration : Compare with PubChem or NIST reference data. Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., amine inversion). Use variable-temperature NMR to probe conformational exchange .

Advanced: What computational tools can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. Key parameters include:

- Electrophilicity Index : Predicts reactivity at bromine sites.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attack.

Validate predictions with experimental yields using Pd(PPh₃)₄ catalysts and aryl boronic acids .

Advanced: How can derivatives of this compound be screened for biological activity?

Methodological Answer:

- In Silico Screening : Dock derivatives into target proteins (e.g., kinase inhibitors) using AutoDock Vina. Prioritize compounds with favorable binding energies (ΔG < -7 kcal/mol).

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC values) against S. aureus or E. coli. For cytotoxicity, use MTT assays on HEK-293 cells .

Advanced: What strategies optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:

Employ Design of Experiments (DoE) to screen variables:

- Factors : Catalyst loading (e.g., Pd/C), solvent polarity (EtOH vs. THF), temperature.

- Response Surface Methodology (RSM) : Maximize yield using central composite design.

For hazardous steps (e.g., bromine gas), substitute with safer reagents (e.g., NBS in CCl₄) and monitor via inline FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products